8-Hydroxychlorpromazine Hydrochloride
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Overview
Description
. This compound is a derivative of chlorpromazine, a well-known antipsychotic medication. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Hydroxychlorpromazine Hydrochloride involves several steps. One common method starts with 2-chlorophenothiazine as the primary ring and N,N-dimethyl-3-chloropropylamine as the side chain. These react with sodium hydroxide and tetrabutylammonium bromide as condensing agents to form chlorpromazine. The chlorpromazine is then salified with hydrogen chloride to produce chlorpromazine hydrochloride . The specific conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
8-Hydroxychlorpromazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It is used in the production of other chemical compounds and in quality control processes.
Mechanism of Action
The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .
Comparison with Similar Compounds
8-Hydroxychlorpromazine Hydrochloride is unique compared to other phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Each of these compounds has unique pharmacological profiles and applications, making this compound a valuable addition to the phenothiazine family.
Properties
CAS No. |
51938-10-4 |
---|---|
Molecular Formula |
C17H20Cl2N2OS |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
InChI Key |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Synonyms |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
Origin of Product |
United States |
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